molecular formula C13H9N3O2 B1293143 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1011355-77-3

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B1293143
CAS No.: 1011355-77-3
M. Wt: 239.23 g/mol
InChI Key: DMRXYZWKKFOYSM-UHFFFAOYSA-N
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Description

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a phenyl group attached to the pyrazole ring and a carboxylic acid group at the 7-position of the pyrimidine ring. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of an aminopyrazole with a suitable β-dicarbonyl compound. One common method involves the use of 3-aminopyrazole and ethyl benzoylacetate under acidic conditions to form the desired product. The reaction proceeds through an initial condensation followed by cyclization and subsequent oxidation to yield the carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific photophysical properties.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar structure with a methyl group at the 7-position.

    5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrazolo[1,5-a]pyridine ring system.

Uniqueness

5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRXYZWKKFOYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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